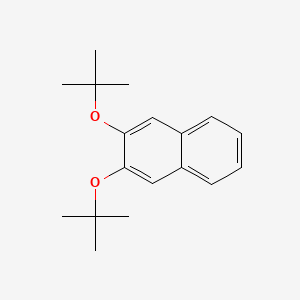
2,3-Di-tert-butoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-tert-butoxynaphthalene is an organic compound belonging to the class of ethers It is characterized by the presence of two tert-butoxy groups attached to the naphthalene ring at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butoxynaphthalene typically involves the Williamson Ether Synthesis. This method entails the reaction of 2,3-dihydroxynaphthalene with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from the deprotonation of the hydroxyl groups attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ether synthesis via the Williamson Ether Synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2,3-Di-tert-butoxynaphthalene primarily undergoes nucleophilic substitution reactions due to the presence of the ether linkages. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce specific functional groups attached to the naphthalene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield ethers, while oxidation reactions can produce quinones or other oxidized derivatives of naphthalene.
科学的研究の応用
2,3-Di-tert-butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not extensively studied for medicinal applications, its structural analogs have shown promise in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
作用機序
The mechanism of action of 2,3-Di-tert-butoxynaphthalene is primarily based on its ability to undergo nucleophilic substitution reactions. The tert-butoxy groups can act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
2,3-Dihydroxynaphthalene: The precursor to 2,3-Di-tert-butoxynaphthalene, it contains hydroxyl groups instead of tert-butoxy groups.
2,3-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of tert-butoxy groups.
2,3-Diethoxynaphthalene: Contains ethoxy groups, offering different reactivity and properties compared to tert-butoxy groups.
Uniqueness: this compound is unique due to the steric hindrance provided by the bulky tert-butoxy groups. This steric effect can influence its reactivity and stability, making it distinct from other similar compounds with smaller alkoxy groups.
特性
CAS番号 |
61601-24-9 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2,3-bis[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C18H24O2/c1-17(2,3)19-15-11-13-9-7-8-10-14(13)12-16(15)20-18(4,5)6/h7-12H,1-6H3 |
InChIキー |
OENSZBCVSJELOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


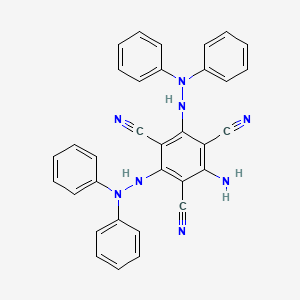
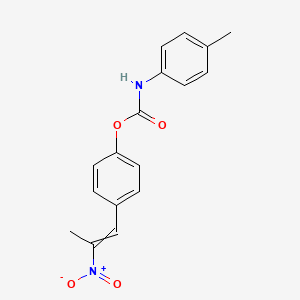

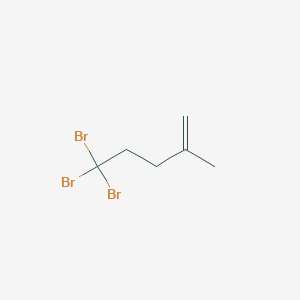
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
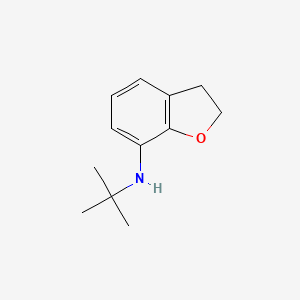
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
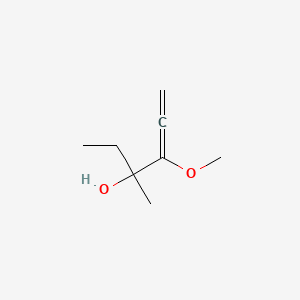

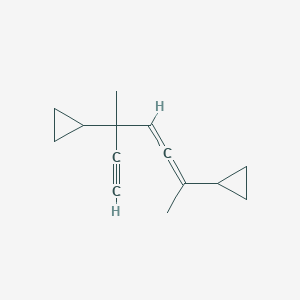
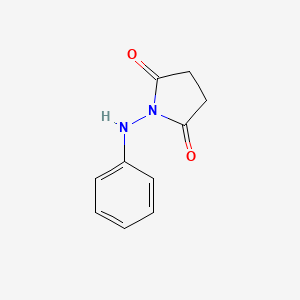
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
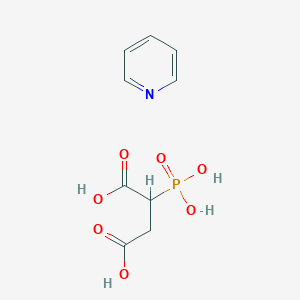
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
